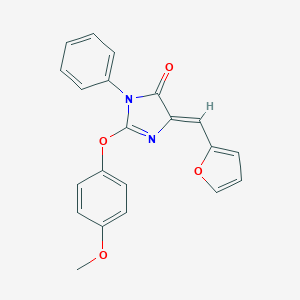
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as FMI, is a synthetic organic compound that belongs to the class of imidazoles. FMI has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, studies have shown that this compound binds to metal ions such as copper and zinc, leading to the formation of a complex that exhibits significant fluorescence enhancement. This compound also induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects
This compound exhibits significant biochemical and physiological effects. Studies have shown that this compound binds to metal ions such as copper and zinc, leading to the formation of a complex that exhibits significant fluorescence enhancement. This compound also induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.
实验室实验的优点和局限性
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its high selectivity and sensitivity for metal ion detection. This compound also exhibits significant anticancer activity, making it a promising candidate for the development of anticancer drugs. However, this compound has several limitations, including its low water solubility and limited stability in biological systems.
未来方向
Several future directions can be explored in the field of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one research. One of the significant future directions is the development of this compound-based sensors for the detection of metal ions in biological systems. Another future direction is the development of this compound-based anticancer drugs with improved efficacy and selectivity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its potential applications in metal ion detection and cancer research. This compound exhibits significant biochemical and physiological effects and has several advantages and limitations for lab experiments. Several future directions can be explored in the field of this compound research, including the development of this compound-based sensors and anticancer drugs.
合成方法
The synthesis of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 4-methoxyphenol, 2-furaldehyde, and benzylamine in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography to obtain this compound in high yield. The structure of this compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound exhibits significant fluorescence enhancement upon binding to these metal ions, making it a useful tool for the detection of metal ions in biological systems.
This compound has also been studied for its potential applications in cancer research. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
属性
分子式 |
C21H16N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
(5Z)-5-(furan-2-ylmethylidene)-2-(4-methoxyphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C21H16N2O4/c1-25-16-9-11-17(12-10-16)27-21-22-19(14-18-8-5-13-26-18)20(24)23(21)15-6-3-2-4-7-15/h2-14H,1H3/b19-14- |
InChI 键 |
WXVMNRPCLTXZRZ-RGEXLXHISA-N |
手性 SMILES |
COC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)OC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)OC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295821.png)
![(6Z)-6-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295822.png)
![5-imino-2-isopropyl-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295824.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295825.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295828.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295830.png)
![5-imino-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295831.png)
![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
